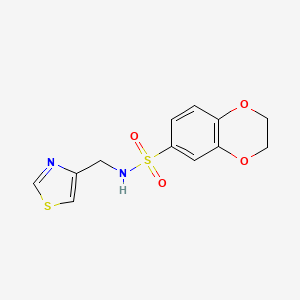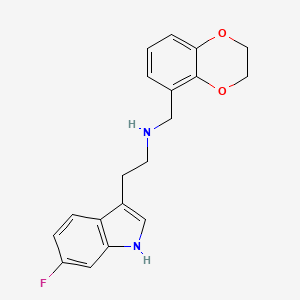![molecular formula C14H18N2O2S B7542566 N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide inhibits the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide reduces the production of proinflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha).
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce inflammation and improve disease pathology in preclinical models of autoimmune diseases. In addition, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its specificity for the TYK2 enzyme, which allows for more precise modulation of cytokine signaling pathways. However, a limitation of using N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Future Directions
For research on N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide include further preclinical studies to evaluate its efficacy and safety in various autoimmune disease models, as well as clinical trials to evaluate its potential as a treatment for autoimmune diseases in humans. In addition, research on the mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide may provide insights into the role of TYK2 in cytokine signaling pathways and the pathogenesis of autoimmune diseases.
Synthesis Methods
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material is 2-methoxyphenyl isothiocyanate, which is reacted with cyclopentanone to form the intermediate 2-methoxyphenyl cyclopentanone thiosemicarbazone. This intermediate is then reacted with N-bromosuccinimide to form the bromo derivative, which is then coupled with the amine derivative to form N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide.
Scientific Research Applications
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide was shown to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide was shown to reduce disease activity and improve survival. In a mouse model of inflammatory bowel disease, N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide was shown to reduce inflammation and improve gut pathology.
properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-12-9-5-4-8-11(12)15-14(19)16-13(17)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYSLPDCEKJBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![3-[1-(2-Methoxyphenyl)piperidin-4-yl]-1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]urea](/img/structure/B7542576.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]azepane-1-sulfonamide](/img/structure/B7542584.png)